molecular formula C10H12N2O B12996154 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12996154
M. Wt: 176.21 g/mol
InChI Key: HMEPGIZVNMQCDQ-UHFFFAOYSA-N
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Description

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an isopropyl group, a methyl group, a carbonitrile group, and a keto group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1,4-dimethyl-2-oxo-5-(4-phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile
  • 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile
  • 2,6-Dihydroxy-5-fluoronicotinonitrile

Uniqueness

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups, along with the carbonitrile and keto functionalities, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-2-oxo-1-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)12-8(3)4-5-9(6-11)10(12)13/h4-5,7H,1-3H3

InChI Key

HMEPGIZVNMQCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C(C)C)C#N

Origin of Product

United States

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